![molecular formula C18H22N6O B2596511 N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897619-43-1](/img/structure/B2596511.png)
N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperidine and methoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties, particularly in inhibiting various cancer cell lines. In a study published in Molecules, derivatives of pyrazolo[1,5-a]pyrimidines were evaluated for their anticancer potential. The results indicated that modifications to the structure of these compounds could enhance their efficacy against specific cancer types, such as breast and head and neck cancers .
Case Study: In Vitro Anticancer Screening
A recent study assessed the anticancer activity of several synthesized derivatives, including those related to N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine. The screening involved:
- Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colon cancer).
- Results : The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against the tested cell lines.
Anti-Angiogenic Properties
In addition to its cytotoxic effects, this compound has demonstrated anti-angiogenic properties, which are vital for preventing tumor growth by inhibiting the formation of new blood vessels. Studies have shown that compounds with similar structures can effectively reduce angiogenesis in vitro and in vivo models .
Pharmacological Profile
The pharmacokinetics and pharmacodynamics of this compound indicate favorable characteristics for therapeutic use:
- Oral Bioavailability : Research suggests that this compound can be administered orally with good absorption rates.
- Selectivity : It exhibits selectivity towards cancer cells over normal cells, reducing potential side effects associated with conventional chemotherapy.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share the piperidine moiety and exhibit similar biological activities.
Piperine: A naturally occurring piperidine-based compound with antioxidant and anti-inflammatory properties.
Uniqueness
N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core is a versatile scaffold that can be modified to enhance its activity and selectivity .
Biological Activity
N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of the methoxyphenyl and piperidine groups contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The specific compound under review has shown promising results in inhibiting the growth of various cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast) | 2.01 ± 1.12 | |
HL60 (Leukemia) | 1.05 ± 0.64 | |
HCT116 (Colon) | 0.95 ± 0.40 | |
HepG2 (Liver) | 1.10 ± 0.14 |
These results indicate that the compound has a potent antiproliferative effect on these cell lines, suggesting its potential as an anticancer agent.
The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on structural analysis and existing literature:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Studies suggest that pyrazolo derivatives can trigger programmed cell death in cancer cells.
- Targeting Specific Enzymes : The piperidine moiety may enhance binding to specific targets involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine structure can significantly influence biological activity. For instance:
- Substitution on the Phenyl Ring : Variations in the substituents on the phenyl ring can alter potency and selectivity against different cancer types.
- Piperidine Modifications : Altering the piperidine ring structure may enhance bioavailability and reduce toxicity.
Case Studies
A recent study investigated a series of pyrazolo derivatives, including this compound, demonstrating its effectiveness against multiple cancer cell lines and providing insights into its pharmacokinetic properties.
Example Case Study
In one case study involving MDA-MB-231 cells, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls (p < 0.05). This study utilized flow cytometry to confirm apoptosis induction and assessed changes in key apoptotic markers.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-23-16-15(12-19-23)17(24-10-4-3-5-11-24)22-18(21-16)20-13-6-8-14(25-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTVKNBHPRNGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.